molecular formula C15H21NO5 B13514186 (S)-2-(Tert-butoxycarbonylamino-methyl)-3-(4-hydroxy-phenyl)-propionic acid

(S)-2-(Tert-butoxycarbonylamino-methyl)-3-(4-hydroxy-phenyl)-propionic acid

Cat. No.: B13514186
M. Wt: 295.33 g/mol
InChI Key: WOCXBQCASNXFLJ-UHFFFAOYSA-N
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Description

(S)-2-(Tert-butoxycarbonylamino-methyl)-3-(4-hydroxy-phenyl)-propionic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a hydroxyphenyl group on the propionic acid chain. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Tert-butoxycarbonylamino-methyl)-3-(4-hydroxy-phenyl)-propionic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method starts with the commercially available L-tyrosine. The amino group of L-tyrosine is protected using tert-butoxycarbonyl anhydride in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Tert-butoxycarbonylamino-methyl)-3-(4-hydroxy-phenyl)-propionic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group on the phenyl ring can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Trifluoroacetic acid is often used to remove the tert-butoxycarbonyl protecting group.

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

    Reduction: Formation of (S)-2-(tert-butoxycarbonylamino-methyl)-3-(4-hydroxy-phenyl)-propanol.

    Substitution: Formation of (S)-2-amino-3-(4-hydroxy-phenyl)-propionic acid.

Scientific Research Applications

(S)-2-(Tert-butoxycarbonylamino-methyl)-3-(4-hydroxy-phenyl)-propionic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-(Tert-butoxycarbonylamino-methyl)-3-(4-hydroxy-phenyl)-propionic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group provides stability and protects the amino group from unwanted reactions. Upon removal of the protecting group, the free amino group can participate in various biochemical reactions. The hydroxyphenyl group can interact with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(tert-butoxycarbonylamino)-3-(4-hydroxy-phenyl)-propionic acid
  • (S)-2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)-propionic acid
  • (S)-2-(tert-butoxycarbonylamino)-3-(4-hydroxy-3-methoxyphenyl)-propionic acid

Uniqueness

(S)-2-(Tert-butoxycarbonylamino-methyl)-3-(4-hydroxy-phenyl)-propionic acid is unique due to the presence of both the tert-butoxycarbonyl protecting group and the hydroxyphenyl group. This combination provides stability and reactivity, making it a valuable compound in various synthetic and research applications .

Properties

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

2-[(4-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-9-11(13(18)19)8-10-4-6-12(17)7-5-10/h4-7,11,17H,8-9H2,1-3H3,(H,16,20)(H,18,19)

InChI Key

WOCXBQCASNXFLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)O)C(=O)O

Origin of Product

United States

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